Cas no 2034487-01-7 (N-{pyrazolo[1,5-a]pyridin-5-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide)

N-{pyrazolo[1,5-a]pyridin-5-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core linked to a thiophene-substituted oxazole carboxamide moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The pyrazolopyridine scaffold is known for its bioisosteric potential, while the thiophene and oxazole groups enhance binding affinity and metabolic stability. The compound's modular design allows for further functionalization, enabling the development of targeted bioactive molecules. Its well-defined synthetic route ensures high purity and reproducibility, supporting research in kinase inhibition and other therapeutic applications.
N-{pyrazolo[1,5-a]pyridin-5-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide structure
2034487-01-7 structure
Product Name:N-{pyrazolo[1,5-a]pyridin-5-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
CAS No:2034487-01-7
MF:C15H10N4O2S
MW:310.3305
CID:5351960
Update Time:2025-10-29

N-{pyrazolo[1,5-a]pyridin-5-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-pyrazolo[1,5-a]pyridin-5-yl-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
    • N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide
    • N-{pyrazolo[1,5-a]pyridin-5-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
    • Inchi: 1S/C15H10N4O2S/c20-15(12-9-13(21-18-12)14-2-1-7-22-14)17-10-4-6-19-11(8-10)3-5-16-19/h1-9H,(H,17,20)
    • InChI Key: WTEGTAYUQILXTO-UHFFFAOYSA-N
    • SMILES: S1C([H])=C([H])C([H])=C1C1=C([H])C(C(N([H])C2C([H])=C([H])N3C(=C([H])C([H])=N3)C=2[H])=O)=NO1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 424
  • XLogP3: 2.1
  • Topological Polar Surface Area: 101

N-{pyrazolo[1,5-a]pyridin-5-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide Pricemore >>

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Additional information on N-{pyrazolo[1,5-a]pyridin-5-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Comprehensive Overview of N-{pyrazolo[1,5-a]pyridin-5-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide (CAS No. 2034487-01-7)

In the rapidly evolving field of medicinal chemistry and drug discovery, the compound N-{pyrazolo[1,5-a]pyridin-5-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide (CAS No. 2034487-01-7) has garnered significant attention due to its unique structural features and potential therapeutic applications. This heterocyclic molecule combines a pyrazolo[1,5-a]pyridine core with a thiophene-substituted oxazole carboxamide moiety, making it a promising candidate for targeting various biological pathways. Researchers and pharmaceutical developers are increasingly interested in its structure-activity relationship (SAR), kinase inhibition potential, and drug-likeness properties, which align with current trends in precision medicine and targeted therapies.

The molecular architecture of N-{pyrazolo[1,5-a]pyridin-5-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide features a pyrazolo[1,5-a]pyridine scaffold, a privileged structure in drug design known for its ability to modulate protein-protein interactions and enzyme activity. The incorporation of a thiophene ring enhances the compound's electronic properties, while the oxazole-3-carboxamide group contributes to its solubility and binding affinity. Such hybrid structures are frequently explored in oncology, inflammation, and central nervous system (CNS) disorders, addressing pressing healthcare challenges like cancer resistance mechanisms and neurodegenerative diseases. Recent literature highlights its relevance in high-throughput screening (HTS) campaigns and fragment-based drug discovery (FBDD).

From a synthetic chemistry perspective, the preparation of CAS No. 2034487-01-7 involves multi-step organic transformations, including palladium-catalyzed cross-coupling reactions and cyclization strategies. The pyrazolo[1,5-a]pyridine moiety is typically constructed via [3+2] cycloaddition or condensation reactions, whereas the oxazole ring is formed through oxidative cyclization. These methods are critical for ensuring high purity and yield, which are essential for preclinical studies. Analytical techniques such as HPLC-MS, NMR spectroscopy, and X-ray crystallography are employed to characterize the compound, ensuring compliance with regulatory standards for pharmaceutical intermediates.

The pharmacological profile of N-{pyrazolo[1,5-a]pyridin-5-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is under investigation for its potential as a kinase inhibitor, particularly in modulating signaling pathways implicated in proliferative diseases. Kinases remain a hot topic in drug development, with over 500 human kinases identified as therapeutic targets. This compound's selectivity profile and ADME (absorption, distribution, metabolism, excretion) properties are key focus areas, as they determine its viability in clinical translation. Notably, its lipophilicity (LogP) and hydrogen-bonding capacity are optimized to balance membrane permeability and solubility, addressing common challenges in oral bioavailability.

In the context of AI-driven drug discovery, CAS No. 2034487-01-7 exemplifies how computational tools like molecular docking and quantitative structure-activity relationship (QSAR) models accelerate lead optimization. Virtual screening libraries frequently include such scaffolds to identify novel allosteric modulators or protein degraders. The integration of machine learning (ML) in predicting off-target effects further enhances its development pipeline, resonating with industry demands for faster R&D cycles and reduced attrition rates.

Beyond therapeutics, N-{pyrazolo[1,5-a]pyridin-5-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is also studied for its material science applications, such as organic semiconductors or fluorescent probes. Its conjugated π-system and electron-rich heterocycles make it suitable for optoelectronic devices, aligning with the growing interest in sustainable materials. This interdisciplinary potential underscores its versatility in both life sciences and engineering.

In summary, CAS No. 2034487-01-7 represents a compelling case study in modern chemical research, bridging medicinal chemistry, computational biology, and materials engineering. Its development reflects broader trends like personalized medicine, green chemistry, and digital transformation in R&D. As scientific inquiries into its mechanisms and applications expand, this compound is poised to contribute significantly to solving unmet medical and technological needs.

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